Cas no 627538-65-2 (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-)

The compound (1R,2R)-rel-1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)- is a chiral diol derivative featuring a chloro-methoxyphenyl substituent. Its stereospecific (1R,2R) configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications in pharmaceutical and agrochemical research. The presence of both hydroxyl and aryl groups enhances its utility as an intermediate in the preparation of biologically active molecules, offering precise control over stereochemistry. The chloro and methoxy functional groups further contribute to its reactivity, enabling selective modifications. This compound is particularly suited for fine chemical synthesis where regio- and stereoselectivity are critical. Its well-defined structure ensures consistency in downstream applications.
1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- structure
627538-65-2 structure
Product Name:1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-
CAS No:627538-65-2
MF:C10H13ClO3
MW:216.661422491074
CID:4077932
PubChem ID:84126731
Update Time:2025-05-20

1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-
    • Epitrametol
    • 1-(3-Chloro-4-methoxyphenyl)-1,2-propanediol
    • Trametol
    • 1-(3-CHLORO-4-METHOXYPHENYL)PROPANE-1,2-DIOL
    • CHEBI:201636
    • 169217-47-4
    • 627538-65-2
    • (1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
    • AKOS032962788
    • Rel-(1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
    • Inchi: 1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10+/m1/s1
    • InChI Key: AZXJGOGDICMETN-LDWIPMOCSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@H]([C@@H](C)O)O)OC

Computed Properties

  • Exact Mass: 216.0553220g/mol
  • Monoisotopic Mass: 216.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 366.9±42.0 °C at 760 mmHg
  • Flash Point: 175.7±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Security Information

1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Pricemore >>

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Additional information on 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-

Compound CAS No 627538-65-2: 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-

The compound CAS No 627538-65-2, also known as 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-, is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material science.

Structural Analysis and Physical Properties

The molecular structure of CAS No 627538-65-2 is characterized by a propanediol backbone with a substituted phenyl group at the first carbon. The phenyl group is further modified with a chlorine atom at position 3 and a methoxy group at position 4, which introduces significant electronic and steric effects. The stereochemistry of the compound is defined as rel-(1R,2R), indicating a specific spatial arrangement of the substituents that may influence its reactivity and physical properties.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and stereochemistry. These studies have revealed that the compound exhibits a melting point of approximately 105°C and a boiling point around 300°C, making it suitable for use in high-temperature applications.

Synthesis and Applications

The synthesis of CAS No 627538-65-2 involves a multi-step process that typically begins with the preparation of the substituted phenyl derivative followed by its coupling with the propanediol moiety. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity. This has been achieved through the use of chiral catalysts such as Noyori-type ligands, which facilitate the formation of the desired stereochemistry.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the preparation of novel polymers with tailored mechanical and thermal properties. Additionally, research has shown that this compound can serve as a precursor for the development of biologically active molecules, potentially opening avenues for drug discovery.

Recent Research Developments

In recent years, there has been growing interest in exploring the biological activity of CAS No 627538-65-2. Studies conducted by researchers at leading institutions have demonstrated that this compound exhibits moderate activity against certain enzymes involved in metabolic pathways. These findings suggest that it may have potential as a lead compound for developing therapeutic agents targeting specific diseases.

Moreover, environmental scientists have investigated the biodegradation potential of this compound under various conditions. Results indicate that it undergoes slow degradation under aerobic conditions but can be effectively treated using advanced oxidation processes such as Fenton's reagent or UV irradiation.

Conclusion

Overall, CAS No 627538-65-2 (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an attractive candidate for further research and development in fields ranging from materials science to pharmacology.

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